5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
5-nitro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-8-6-4(5)1-7-3-9-6/h1-3H,(H,7,8,9) |
InChI Key |
UCWJGZLZDMJPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Nitro 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives
Construction of the Pyrrolo[2,3-d]pyrimidine Ring System Precursors
The formation of the pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a foundational step in the synthesis of the target compound. mdpi.com This can be achieved through various synthetic routes, including both multi-step sequences and more streamlined one-pot protocols.
Multi-Step Approaches to the Core Scaffold Formation
Traditional methods for constructing the pyrrolo[2,3-d]pyrimidine core often involve a series of sequential reactions. These multi-step syntheses allow for the controlled construction of the bicyclic system, often starting from appropriately substituted pyrimidine (B1678525) or pyrrole (B145914) precursors.
One common strategy begins with a substituted pyrimidine. For instance, 6-aminopyrimidin-4-ol can be elaborated to form the fused pyrrole ring. A key intermediate, 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol, can be cyclized in the presence of hydrochloric acid to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol. chemicalbook.com Another approach utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile intermediate, which can be synthesized and then further functionalized. mdpi.com For example, it can be reacted with ethyl-4-aminobenzoate to produce ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. mdpi.com
Desulfurization is another reported method. For example, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been synthesized via the desulfurization of a 2-thioxo-pyrrolo[2,3-d]pyrimidinone precursor. acs.org This particular route, however, can require a large excess of Raney nickel and may result in inconsistent yields. acs.org
The Batcho-Leimgruber indole (B1671886) synthesis provides a pathway to certain pyrrolo[2,3-d]pyrimidine derivatives. This method can be applied to prepare enamines from 6-methyluracil (B20015), which then serve as precursors for the fused pyrrole ring. nih.gov
One-Pot Synthetic Protocols for Pyrrolo[2,3-d]pyrimidine Ring Closure
To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold have been developed. These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to form the desired product.
One such protocol involves the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mxresearchgate.netresearchgate.net The simplicity of this method, coupled with mild reaction conditions and short reaction times, makes it an attractive approach. scielo.org.mx
Furthermore, a one-pot condensation reaction between phenylglyoxal, 2-hydroxynaphthoquinone, and aminouracil derivatives in a mixture of acetic acid and water at elevated temperatures has been reported to yield 2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones substituted at the 5-position. tandfonline.com
Introduction of the Nitro Group at Position 5
The introduction of a nitro group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring is a key step in the synthesis of the target compound. This is typically achieved through direct nitration of a pre-formed pyrrolo[2,3-d]pyrimidine derivative.
Direct Nitration Strategies for Pyrrolo[2,3-d]pyrimidine Derivatives
Direct nitration involves treating the pyrrolo[2,3-d]pyrimidine core with a suitable nitrating agent. The regioselectivity of this reaction is crucial for obtaining the desired 5-nitro isomer.
The nitration of the pyrrolo[2,3-d]pyrimidine system is a post-synthesis modification, meaning the bicyclic core is constructed first, followed by the introduction of the nitro group. The electron-rich nature of the pyrrole ring generally directs electrophilic substitution to the C5 and C6 positions. However, specific reaction conditions can favor nitration at the C5 position.
For the related pyrrolo[3,2-d]pyrimidine system, nitration at the C5 position of 6-methyluracil was achieved using a mixture of concentrated sulfuric and nitric acids at low temperatures. nih.gov This suggests that similar conditions could be explored for the 7H-pyrrolo[2,3-d]pyrimidine series. The regioselectivity of nitration can be influenced by the solvent and the specific nitrating agent used. rsc.org
A common nitrating agent for heterocyclic compounds is a mixture of nitric acid and sulfuric acid. nih.gov Another effective nitrating system is nitric acid in combination with trifluoroacetic anhydride. researchgate.net This combination has been successfully used for the direct nitration of a variety of five-membered heterocycles. researchgate.net
Optimization of reaction conditions is critical to maximize the yield of the desired 5-nitro product and minimize the formation of byproducts. Factors to consider include the choice of nitrating agent, the reaction temperature, the solvent, and the concentration of the reagents. For instance, in the nitration of 6-methyluracil, the reaction was performed at 0°C and quenched in ice water. nih.gov The use of aqueous sodium dodecylsulfate with dilute nitric acid has been reported as a mild and regioselective medium for the nitration of some aromatic compounds. rsc.org
The table below summarizes various nitrating agents and conditions used for the nitration of heterocyclic compounds, which could be applicable to the synthesis of 5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
| Heterocycle | Nitrating Agent | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| 6-Methyluracil | Conc. H₂SO₄, Conc. HNO₃ | - | 0°C | 6-Methyl-5-nitrouracil | Not specified | nih.gov |
| Thiophene (B33073) | HNO₃/Trifluoroacetic Anhydride | - | Not specified | 2-Nitrothiophene | 78 | researchgate.net |
| 3-Bromothiophene | HNO₃ | Not specified | Not specified | 3-Bromo-2-nitrothiophene | 58 | researchgate.net |
| Various Aromatics | Dilute HNO₃ | Aqueous Sodium Dodecylsulfate | Room Temperature | Mononitrated products | High regioselectivity | rsc.org |
Regioselectivity Considerations: C-5 vs. Other Positions (e.g., C-6, C-7)
The pyrrolo[2,3-d]pyrimidine system is an analog of purine (B94841) where the nitrogen at position 7 is replaced by a carbon. This substitution renders the five-membered pyrrole ring electron-rich and thus susceptible to electrophilic attack. nih.govnih.gov Experimental evidence from various electrophilic substitution reactions, such as halogenation, consistently shows that functionalization occurs regioselectively at the C-5 position. researchgate.net This preference is attributed to the electronic properties of the fused ring system. Consequently, direct nitration of the 7H-pyrrolo[2,3-d]pyrimidine core is expected to yield the C-5 nitro derivative as the major product.
While the C-5 position is the most reactive carbon for electrophilic substitution, the pyrrole nitrogen (N-7) is also a nucleophilic site and can undergo unwanted reactions, including alkylation or reaction with electrophiles. researchgate.net To ensure regioselective substitution at C-5, the N-7 position is often protected prior to carrying out the nitration reaction.
Nitration of Suitable Intermediates Prior to Pyrrolo[2,3-d]pyrimidine Ring Closure
An alternative and powerful strategy for accessing this compound derivatives involves the nitration of a pyrimidine intermediate before the annulation of the pyrrole ring. This approach avoids issues with regioselectivity on the fused heterocyclic system and allows for the use of more forcing reaction conditions that might be incompatible with the fully formed pyrrolo[2,3-d]pyrimidine core.
A prominent example of this methodology starts with a pre-functionalized nitropyrimidine. For instance, 4,6-dichloro-5-nitro-pyrimidine can serve as a key starting material. researchgate.net This intermediate, which already contains the required nitro group at the eventual C-5 position, can then undergo a series of reactions, including substitution and cyclization, to construct the pyrrole portion of the molecule, leading to the desired 5-nitro-pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net Similarly, other nitrated heterocycles, such as 2-chloro-3-cyano-5-nitropyridine, have been used in related syntheses where an intramolecular cyclization after initial condensation forms the fused ring system. researchgate.net
Incorporation of Pre-functionalized Nitro-Containing Synthons
This strategy involves building the pyrrolo[2,3-d]pyrimidine ring system using components that already contain a nitro group. This method is fundamentally a ring-construction approach rather than a functionalization of a pre-existing core.
While the direct C-5 functionalization of the 7H-pyrrolo[2,3-d]pyrimidine core via a Michael addition with a nitroalkene is not a widely reported method, nitroalkenes are valuable synthons in the construction of the pyrrolo[2,3-d]pyrimidine skeleton. researchgate.netdntb.gov.ua In this context, a suitably substituted pyrimidine, such as an aminopyrimidine, can be reacted with a nitroalkene. researchgate.net This reaction typically proceeds via a cascade or domino sequence, which may involve a Michael addition followed by intramolecular cyclization and subsequent aromatization to form the final fused heterocyclic product. researchgate.net This route introduces the nitro-functionalized side chain, which becomes part of the newly formed pyrrole ring at the C-5 and C-6 positions.
Synthesis of Key Intermediates Related to this compound
The synthesis of the target compound and its derivatives relies heavily on the availability of key halogenated and protected intermediates.
Synthetic Pathways to 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a critical intermediate for further derivatization, particularly for nucleophilic substitution reactions at the C-4 position. Its synthesis is logically achieved by the nitration of the readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. chemicalbook.com
The synthetic sequence generally involves three main steps:
N-7 Protection: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is first protected at the N-7 position to prevent side reactions during nitration. A common protecting group for this purpose is the tosyl (Ts) group, which can be introduced by reacting the starting material with tosyl chloride (TsCl) in the presence of a base like potassium carbonate. google.com
Nitration: The N-7 protected intermediate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is then subjected to nitrating conditions. This electrophilic aromatic substitution occurs regioselectively at the electron-rich C-5 position.
Deprotection: Finally, the protecting group at the N-7 position is removed to yield the desired 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
While direct nitration is the most straightforward conceptual route, alternative multi-step syntheses that build the ring from nitrated precursors can also be employed. researchgate.net
Protective Group Chemistry for the Pyrrolo[2,3-d]pyrimidine Core (e.g., N7 protection)
Protecting the N-7 position of the pyrrolo[2,3-d]pyrimidine core is essential for controlling regioselectivity in many synthetic transformations, including nitration, halogenation, and metal-catalyzed cross-coupling reactions. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal.
Several protecting groups have been successfully employed for the N-7 position. The most common are sulfonyl, acyl, and silyl-based groups.
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Basic hydrolysis (e.g., NaOH, KOH) |
| Pivaloyloxymethyl | POM | Pivaloyloxymethyl chloride (POM-Cl) | Basic or acidic conditions |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) | Fluoride sources (e.g., TBAF) or acid |
| tert-Butyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, H₂SO₄) enamine.net |
Table 1: Common N-7 Protecting Groups for the Pyrrolo[2,3-d]pyrimidine Core
The tosyl (Ts) group is widely used due to its robustness and the commercial availability of the protected intermediate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. google.combldpharm.com The pivaloyloxymethyl (POM) group has also been effectively used, particularly in the synthesis of complex derivatives. sci-hub.box For syntheses requiring milder deprotection conditions, the SEM group is a valuable option.
Advanced Synthetic Techniques and Process Optimization
Process optimization in the synthesis of pyrrolo[2,3-d]pyrimidines increasingly incorporates advanced techniques that accelerate reaction times and adhere to the principles of green chemistry. These methods are pivotal for developing scalable and sustainable manufacturing processes.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. researchgate.netclockss.org This technique utilizes microwave energy to heat reactions directly and efficiently, leading to rapid and uniform heating of the reaction mixture. In the context of heterocyclic chemistry, it has been successfully applied to the synthesis of various pyrimidine-fused rings. researchgate.netlew.ro
For the pyrrolo[2,3-d]pyrimidine core, microwave irradiation is particularly effective for key cyclization steps. For instance, the base-promoted ring closure of 5-ethynylpyrimidine-4,6-diamine to form 7H-pyrrolo[2,3-d]pyrimidin-4-amine can be accomplished in just 15 minutes at 180°C under microwave conditions, a substantial improvement over conventional heating methods. nih.gov This rapid, one-pot reaction demonstrates the efficiency of microwave heating in constructing the core scaffold, which is a precursor for derivatives like this compound. clockss.orglew.ronih.gov The advantages of this approach include not only speed but also operational simplicity and energy savings. clockss.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Pyrrolo[2,3-d]pyrimidine Intermediate
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reactant | 5-ethynylpyrimidine-4,6-diamine | 5-ethynylpyrimidine-4,6-diamine |
| Product | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Reaction Time | Typically several hours | 15 minutes nih.gov |
| Temperature | Varies, often prolonged reflux | 180 °C nih.gov |
| Yield | Moderate | Good to Excellent researchgate.net |
| Key Advantage | Established methodology | Drastically reduced reaction time clockss.orgnih.gov |
This table illustrates the typical advantages of microwave-assisted synthesis for the formation of the pyrrolo[2,3-d]pyrimidine core structure, based on reported methodologies.
Adherence to green chemistry principles is crucial for modern synthetic chemistry, aiming to reduce waste and minimize the use of hazardous substances. jmaterenvironsci.com A key aspect of this is the selection of environmentally benign solvents. Water is an ideal green solvent due to its low cost, non-flammability, and non-toxic nature. rsc.org
The use of water as a reaction medium has been successfully demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgnih.gov For example, the hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines shows a higher reaction rate in water compared to several organic solvents like 2-propanol and DMF. nih.gov This approach not only improves safety and lowers cost but can also simplify the work-up process by avoiding the need for a solvent switch before extraction. nih.gov
Furthermore, green synthetic routes can involve the use of biocompatible and reusable catalysts. One such strategy employs β-cyclodextrin as a promoter in water for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgresearchgate.net This method offers high atom economy, mild reaction conditions, and good yields in short reaction times, with the added benefit of a reusable reaction medium. rsc.orgresearchgate.netscispace.com These examples underscore a significant shift towards more sustainable synthetic practices in the production of this class of compounds. jmaterenvironsci.com
Table 2: Effect of Solvent on the Amination Rate of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Solvent | Relative Reaction Rate | Key Green Chemistry Consideration |
|---|---|---|
| Water | Highest nih.gov | Non-toxic, non-flammable, low cost rsc.orgnih.gov |
| Methanol | Lower than water nih.gov | Volatile organic compound (VOC) |
| Ethanol | Lower than water nih.gov | Volatile organic compound (VOC) |
| 2-Propanol | Lower than water nih.gov | Volatile organic compound (VOC) |
| DMF | Lower than water nih.gov | Toxic, high boiling point |
Data derived from studies on the amination of the pyrrolo[2,3-d]pyrimidine scaffold, highlighting the kinetic advantage of using water as a solvent. nih.gov
Chemical Reactivity and Transformations of 5 Nitro 7h Pyrrolo 2,3 D Pyrimidine
Reactivity of the Nitro Group at Position 5
The nitro group at the C-5 position is the most reactive site for chemical transformation on the 5-nitro-7H-pyrrolo[2,3-d]pyrimidine scaffold. Its reactivity is primarily centered on reduction to the corresponding amino group, a key transformation for the synthesis of various derivatives.
The conversion of the 5-nitro group to a 5-amino group is a fundamental step in the elaboration of this heterocyclic system. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The resulting 5-amino-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate for building more complex molecules.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups in aromatic and heterocyclic systems due to its clean nature and high efficiency. While specific literature detailing the catalytic hydrogenation of this compound is not abundant, the reduction of structurally related nitroaryl precursors in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives is well-documented. One such method is catalytic transfer hydrogenation. For example, in the synthesis of precursors for pyrrolo[2,3-d]pyrimidine derivatives, substituted nitroarenes are effectively reduced to their corresponding anilines using a palladium on carbon (Pd/C) catalyst with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source. sci-hub.box This method avoids the need for pressurized hydrogen gas, making it a convenient laboratory-scale procedure.
Table 1: Example of Analogous Nitro Group Reduction via Catalytic Transfer Hydrogenation sci-hub.box
| Starting Material (Analog) | Reagents and Conditions | Product |
| 1-(4-Fluorophenyl)-4-methylpiperazine | N₂H₄·H₂O, Pd/C | 4-(4-Methylpiperazin-1-yl)aniline |
This reaction highlights a standard protocol that is broadly applicable to the reduction of nitro groups on electron-rich heterocyclic systems.
Chemical reducing agents offer an alternative to catalytic hydrogenation for the conversion of nitro groups to amines. Reagents such as tin(II) chloride (SnCl₂) in acidic media or metallic iron in the presence of an electrolyte like ammonium (B1175870) chloride (Fe/NH₄Cl) are standard in organic synthesis for this purpose. These methods are particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation conditions. For instance, SnCl₂ is effective for the selective reduction of a nitro group in the presence of other reducible groups. Similarly, the Fe/NH₄Cl system provides a mild and often high-yielding method for nitro reduction in complex molecules. While specific examples for the reduction of this compound using these exact reagents are not detailed in the available literature, their general applicability for this transformation on nitro-substituted heterocycles is a fundamental principle in synthetic chemistry.
The nitro group exerts a powerful electronic influence on the pyrrolo[2,3-d]pyrimidine core, significantly modifying its reactivity towards other reagents.
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the C-5 position of the pyrrole (B145914) ring deactivates the entire fused ring system towards electrophilic substitution. This effect is due to the resonance and inductive withdrawal of electron density from the rings, making them less nucleophilic. mdpi.com Research on related pyrrolo[2,3-d]pyrimidines has shown that the introduction of electron-withdrawing groups is a key strategy for modulating the electronic properties and biological activity of the scaffold. researchgate.net The deactivation of the ring system by the nitro group makes further electrophilic attack less favorable.
A significant consequence of the strong electron-withdrawing nature of the C-5 nitro group is the pronounced activation of adjacent positions towards nucleophilic aromatic substitution (SNAr). This is particularly relevant for the C-4 position of the pyrimidine (B1678525) ring. If a suitable leaving group, such as a halogen, is present at C-4, the molecule becomes highly susceptible to attack by nucleophiles.
The electron density at C-4 is significantly lowered by the combined electron-withdrawing effects of the pyrimidine nitrogens and the C-5 nitro group. This renders the C-4 carbon highly electrophilic. Studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrate that the pyrimidine ring's inherent electron deficiency already drives nucleophilic aromatic substitution at the 4-position. The addition of a nitro group at C-5 would further enhance this reactivity. Indeed, the related compound 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate where the C-4 chlorine is readily displaced by various nucleophiles, such as amines. nih.gov This reactivity is a direct result of the stabilization of the negatively charged Meisenheimer complex intermediate by the adjacent nitro group.
Table 2: Examples of Nucleophilic Aromatic Substitution on the Analogous 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold nih.gov
| Substrate | Nucleophile | Conditions | Product Type |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline Derivatives | HCl, Water | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aliphatic/Benzylic Amines | Water (no acid) | 4-(Alkyl/Benzylamino)-7H-pyrrolo[2,3-d]pyrimidine |
These examples underscore the utility of the pyrrolo[2,3-d]pyrimidine scaffold in SNAr reactions, a reactivity pattern that is strongly amplified by the presence of a C-5 nitro substituent.
Electronic Influence of the Nitro Group on the Fused Heterocyclic System
Chemical Modifications and Derivatizations of the Pyrrolo[2,3-d]pyrimidine Core
The presence of both electron-donating and electron-withdrawing groups within the this compound structure allows for a range of chemical modifications. These transformations are crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry.
Nucleophilic Substitution Reactions at C-4
The C-4 position of the pyrrolo[2,3-d]pyrimidine ring system is susceptible to nucleophilic substitution, a reaction of significant utility in the synthesis of various derivatives. For instance, the chlorine atom at the C-4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be displaced by various nucleophiles. mdpi.com In a related example, 3-nitrophenol (B1666305) was introduced at the 4-position of a protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivative to yield the corresponding 4-(3-nitrophenoxy) compound. sci-hub.box This highlights the regioselective nature of nucleophilic substitution at the C-4 position.
The general susceptibility of the pyrimidine ring to nucleophilic attack is a well-established principle. In a different pyrimidine system, 6-substituted 1,3-dimethyl-5-nitrouracils were shown to react with potassium cyanide, resulting in the stereospecific formation of 6-cyano-5-nitro-5,6-dihydrouracils. rsc.org This demonstrates the activation of the pyrimidine ring towards nucleophilic addition by the presence of a nitro group.
Electrophilic Substitutions on the Pyrrole Ring (beyond nitration)
The pyrrole ring within the pyrrolo[2,3-d]pyrimidine system is generally more reactive towards electrophilic substitution than the pyrimidine ring due to the electron-donating nature of the nitrogen lone pair. pearson.com While nitration at the C-5 position is a key reaction, other electrophilic substitutions can also be performed. For instance, iodination at the C-5 position of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core can be achieved using N-iodosuccinimide (NIS), affording the 5-iodo derivative in high yield. nih.gov This iodinated intermediate can then be utilized in further cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl substituents at the C-5 position. nih.gov
Halogenation is a common electrophilic aromatic substitution reaction. In a similar pyrrolo[3,2-d]pyrimidine system, bromination and iodination at the C-7 position were accomplished using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively. nih.gov The presence of halogen substituents can significantly influence the biological activity of these compounds. nih.gov
Reactions Involving the Pyrrole N-H (N7) Position
The N-H proton of the pyrrole ring at the N7 position is acidic and can be readily substituted. Protection of this nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. sci-hub.box Common protecting groups include pivaloyloxymethyl (POM), which can be introduced by reacting the N-H group with pivaloyloxymethyl chloride under mild basic conditions. sci-hub.box
Furthermore, the N7 position can be alkylated or arylated to introduce a variety of substituents. For example, in the synthesis of potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases, N-7 substituents were introduced via a nucleophilic substitution reaction on the iodinated pyrrolo[2,3-d]pyrimidine core. nih.gov Similarly, the synthesis of STAT6 inhibitors involved the introduction of a 3,5-difluorobenzyl group at the N7 position. nih.gov These modifications are crucial for modulating the pharmacological properties of the final compounds. nih.govnih.gov
Ring Expansion, Contraction, and Formation of Polycyclic Heteroaromatic Systems
The pyrrolo[2,3-d]pyrimidine scaffold can serve as a building block for the synthesis of more complex polycyclic heteroaromatic systems. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of forming fused ring systems are well-established in aromatic chemistry.
For instance, the formation of five-membered rings fused to aromatic systems can be achieved through various synthetic strategies. nih.govrsc.org One approach involves the reaction of methyl-substituted aromatics with acetylene (B1199291) at elevated temperatures. nih.gov Another general strategy for constructing polycyclic aromatic compounds involves palladium-catalyzed annulation reactions. researchgate.net These methods could potentially be adapted to the pyrrolo[2,3-d]pyrimidine core to generate novel, expanded ring systems. The self-reaction of resonantly stabilized free radicals has also been identified as a pathway to form tricyclic polycyclic aromatic hydrocarbons. nih.gov
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and designing new synthetic routes.
Detailed Reaction Mechanisms of Nitration Processes
The nitration of aromatic compounds, including the pyrrolo[2,3-d]pyrimidine system, typically proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The key steps involve the generation of a strong electrophile, the nitronium ion (NO₂⁺), followed by its attack on the aromatic ring and subsequent deprotonation to restore aromaticity. masterorganicchemistry.comsaskoer.ca
The formation of the nitronium ion is generally achieved by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comsaskoer.ca The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. saskoer.ca
The electron-rich pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine is the site of electrophilic attack. The π electrons of the pyrrole ring act as a nucleophile, attacking the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. masterorganicchemistry.com The final step involves the removal of a proton from the carbon atom that was attacked by the nitronium ion, typically by a weak base such as water or the bisulfate ion, to regenerate the aromatic system and yield the this compound product. saskoer.ca
The presence of the pyrimidine ring, which is electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution compared to pyrrole itself. However, the electron-donating nature of the pyrrole nitrogen still directs the substitution to the C-5 position.
Catalytic Effects and Reaction Kinetics in Transformations
The conversion of this compound to its corresponding 5-amino derivative is a pivotal reaction. The kinetics and outcomes of this transformation are profoundly influenced by the choice of catalyst, solvent, temperature, and pressure. While specific kinetic data for the catalytic reduction of this compound is not extensively documented in publicly available literature, general principles of catalytic nitroarene reduction provide a framework for understanding this process.
The catalytic reduction of nitroarenes is a well-established method for the synthesis of anilines. This transformation typically proceeds via a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The reaction is often catalyzed by transition metals such as palladium, platinum, nickel, and rhodium, which are typically supported on high-surface-area materials like activated carbon.
In the context of related pyrrolo[2,3-d]pyrimidine intermediates, catalytic hydrogenation using palladium on carbon (Pd/C) is a commonly employed method. For instance, the reduction of a nitro group on a related pyrimidine precursor to a pyrrolo[2,3-d]pyrimidine system is often carried out under hydrogen gas with a Pd/C catalyst. The reaction kinetics are influenced by several factors:
Catalyst Loading: The amount of catalyst used directly impacts the reaction rate. Higher catalyst loading generally leads to a faster reaction, although there is an optimal range beyond which the increase in rate may not be proportional to the added catalyst due to mass transfer limitations.
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. An increase in hydrogen pressure typically enhances the reaction rate by increasing the concentration of dissolved hydrogen available for the catalytic cycle.
Temperature: The reaction temperature affects the rate constant according to the Arrhenius equation. Higher temperatures generally lead to faster reactions, but can also influence the selectivity, potentially leading to undesired side products or degradation of the starting material or product.
Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Common solvents for such reductions include alcohols like ethanol (B145695) and methanol, as well as ethyl acetate (B1210297) and tetrahydrofuran.
While detailed kinetic studies on this compound are scarce, the following table provides a hypothetical representation of how catalytic conditions could be varied in experimental studies to optimize the reduction of a nitroaromatic compound.
| Catalyst System | Temperature (°C) | Hydrogen Pressure (psi) | Reaction Time (h) | Conversion (%) |
| 10% Pd/C | 25 | 50 | 4 | >95 |
| 5% Pt/C | 25 | 50 | 6 | >95 |
| Raney Ni | 50 | 100 | 8 | >90 |
| 5% Rh/C | 25 | 50 | 3 | >95 |
This table is a generalized representation for the catalytic hydrogenation of a nitroaromatic compound and is intended for illustrative purposes. Actual experimental results for this compound may vary.
Further research into the specific catalytic reduction of this compound would be invaluable for the efficient synthesis of its amino derivative and subsequent drug development efforts. Detailed kinetic studies would enable the optimization of reaction conditions to maximize yield and minimize reaction times, contributing to more sustainable and cost-effective synthetic processes.
Structural Characterization and Theoretical Investigations of 5 Nitro 7h Pyrrolo 2,3 D Pyrimidine
Spectroscopic Analysis Methodologies for Structural Elucidation
A suite of spectroscopic techniques is indispensable for confirming the chemical structures of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
¹H-NMR Spectroscopy: In the ¹H-NMR spectra of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core typically appears as a distinct signal in the range of 8.33–8.47 ppm. nih.gov For instance, in a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, this proton resonates between 8.34 and 8.38 ppm. nih.gov The presence and chemical shift of benzylidene protons also provide valuable information for structural confirmation. nih.gov Substituents on the pyrrolo[2,3-d]pyrimidine ring significantly influence the chemical shifts of nearby protons. For example, the introduction of electron-withdrawing halogen atoms like bromine, chlorine, and fluorine can cause a downfield shift of adjacent proton signals. nih.gov
¹³C-NMR Spectroscopy: The ¹³C-NMR spectra provide information on the carbon framework of the molecule. For 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate, the carbon signals have been reported at δ 156.9, 151.7, 150.5, 126.7, 102.6, and 50.1 ppm. nih.gov The chemical shifts in the ¹³C-NMR spectrum are also sensitive to the electronic effects of substituents, aiding in the complete structural assignment.
A representative table of ¹H-NMR data for a related compound, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is provided below:
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| NH | 11.95 | s | |
| H-2 | 8.05 | s | |
| H-6 | 7.36 | d | 1.6 |
| NH₂ | 6.54 | s |
Source: nih.gov
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the study of pyrrolo[2,3-d]pyrimidine derivatives, IR spectroscopy has been used to confirm the presence of characteristic functional groups. For example, in a series of halogenated benzylidene-benzohydrazide derivatives, sharp peaks in the range of 1604–1639 cm⁻¹ were indicative of the -N=CH- (benzylidene hydrazone) group. nih.gov For the intermediate 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, characteristic IR bands were observed at 3411, 3288, 3085, 1632, and 1460 cm⁻¹. nih.gov
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3411, 3288 |
| C-H Aromatic Stretch | 3085 |
| C=N Stretch | 1632 |
| C=C Aromatic Stretch | 1460 |
Source: nih.gov
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the [M+H]⁺ ion was found at m/z 260.9641, which is in close agreement with the calculated value of 260.9632 for C₆H₆IN₄⁺. nih.gov This technique is consistently used to confirm the successful synthesis of the target pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been used in conjunction with other spectroscopic methods to confirm their structures. ijsred.com The specific wavelengths of maximum absorption (λmax) can be influenced by the substituents on the pyrrolo[2,3-d]pyrimidine core and the solvent used.
X-ray Crystallography Studies of the Compound and its Derivatives
X-ray crystallography has been instrumental in guiding the design and optimization of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. nih.govelsevierpure.com For example, the crystal structure of a pyrrolo[2,3-d]pyrimidine derivative in complex with a target kinase revealed key binding interactions. In one study, the inhibitor was shown to be sandwiched between specific amino acid residues, with the phenylmethanol moiety oriented towards the protein surface. ntnu.no Such detailed structural insights are invaluable for understanding the structure-activity relationship and for the rational design of next-generation inhibitors. nih.govelsevierpure.com
The crystal structure of PAK4 in complex with a pyrrolo[2,3-d]pyrimidine inhibitor (PDB code: 5XVG) has been used for molecular dynamics simulations to understand the inhibitory mechanism. nih.gov These studies rely on the precise atomic coordinates obtained from X-ray crystallography to model the interactions between the inhibitor and the target protein.
The following table summarizes key crystallographic data for a representative 7H-pyrrolo[2,3-d]pyrimidine derivative complexed with a kinase.
| Parameter | Value |
| PDB ID | 8CGC |
| Resolution | 1.9 Å |
| Space Group | Information not available in the provided context |
| Unit Cell Dimensions | Information not available in the provided context |
| Key Interactions | Hydrogen bonds with hinge region residues (e.g., Tyr150, Asp148) |
Source: ntnu.no
Analysis of Molecular Planarity and Conformation
The fusion of these two rings in the pyrrolo[2,3-d]pyrimidine scaffold results in a largely planar molecule. The introduction of a nitro group at the 5-position is not expected to significantly distort this planarity. The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects, and its substituent effect can be well-described using quantum chemistry. researchgate.net While the nitro group itself has a specific geometry, in aromatic systems, it tends to align with the plane of the ring to maximize electronic delocalization. researchgate.net Therefore, 5-nitro-7H-pyrrolo[2,3-d]pyrimidine is predicted to be an almost planar molecule, a conformation that can facilitate its intercalation into DNA or binding to the active sites of enzymes.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The intermolecular interactions of this compound in the solid state are crucial for its crystal packing and can influence its physical properties, such as solubility and melting point. The molecule possesses several sites for potential intermolecular interactions. The pyrrole (B145914) nitrogen (N7) and the pyrimidine (B1678525) nitrogens can act as hydrogen bond acceptors, while the N-H group of the pyrrole ring is a hydrogen bond donor.
Computational and Quantum Chemical Studies
Computational methods are powerful tools for understanding the behavior of molecules at the atomic level. For this compound and its derivatives, these methods can provide insights into their interactions with biological targets and their intrinsic electronic properties.
Molecular Dynamics Simulations to Elucidate Molecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can elucidate the binding modes of a ligand to its target protein and the stability of the resulting complex.
For instance, a study on a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) utilized MD simulations to understand their inhibitory mechanisms. mdpi.comnih.gov The simulations revealed that these inhibitors form strong interactions with the hinge region and other key residues within the ATP-binding site of the kinase. mdpi.comnih.gov Although this compound was not included in that specific study, the results for the studied derivatives, which feature various substituents, demonstrate how MD simulations can be applied to this class of compounds. The simulations showed that the pyrrolo[2,3-d]pyrimidine core acts as a scaffold for hydrogen bonding interactions with the protein's backbone, a crucial element for inhibitory activity. mdpi.comnih.gov
Binding Free Energy Calculations in Related Systems
To quantify the binding affinity of a ligand to a protein, computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energy. This method combines the molecular mechanics energies with a continuum solvation model to estimate the free energy of binding.
In the aforementioned study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, MM/PBSA calculations were performed to rank the compounds according to their binding affinities. nih.gov The calculated binding free energies were in qualitative agreement with the experimentally determined inhibitory activities, highlighting the utility of this approach in rational drug design. nih.gov Such calculations could be applied to this compound to predict its binding affinity to various kinases or other biological targets, thereby guiding its potential therapeutic applications.
Application of Quantum-Chemical Methods for Electronic Structure Analysis
Quantum-chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. For this compound, DFT calculations can be used to determine properties like the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The nitro group is a strong electron-withdrawing substituent, and its presence at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is expected to significantly influence the electronic properties of the molecule. DFT calculations on nitro-substituted pyrimidines have shown that the nitro group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov Furthermore, the strong resonance and inductive effects of the nitro group lead to a significant polarization of the molecule, which can be quantified by calculating the atomic charges. researchgate.net These electronic features are critical for understanding the reactivity of this compound and its interactions with biological targets.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to develop models that predict the biological activity of compounds. Some important molecular descriptors include the topological polar surface area (TPSA), the partition coefficient (LogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds.
Here is a table of predicted molecular descriptors for the parent compound, 7H-pyrrolo[2,3-d]pyrimidine, and the expected impact of the 5-nitro substitution:
| Molecular Descriptor | 7H-pyrrolo[2,3-d]pyrimidine (Predicted) nih.gov | Expected Impact of 5-Nitro Substitution |
| Molecular Weight | 119.12 g/mol | Increase |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Increase |
| Partition Coefficient (LogP) | 0.7 | May increase or decrease depending on the overall change in polarity |
| Hydrogen Bond Donors | 1 | No change |
| Hydrogen Bond Acceptors | 3 | Increase |
| Rotatable Bonds | 0 | May increase depending on the flexibility of the nitro group |
Hirshfeld Surface Analysis and 2D Fingerprint Representations for Intermolecular Contacts
A detailed Hirshfeld surface analysis and the corresponding 2D fingerprint plots for this compound are not available in the reviewed scientific literature. This type of analysis requires single-crystal X-ray diffraction data, which has not been publicly reported for this specific compound.
For illustrative purposes, a general description of what such an analysis would entail is provided below. The accompanying data table is a template and does not contain real experimental data for this compound.
Hirshfeld surface analysis is a valuable tool for understanding the intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface can then be used to identify and quantify the different types of intermolecular contacts.
The 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) and the nearest atom outside the surface (dₑ). Different types of intermolecular contacts appear as distinct regions in the fingerprint plot, and the relative area of these regions corresponds to the prevalence of each contact type.
Hypothetical Intermolecular Contacts for this compound:
Given the structure of this compound, one would expect the following types of intermolecular contacts to be significant:
O···H and N···H contacts: These would represent hydrogen bonding interactions. The oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine and pyrrole rings are potential hydrogen bond acceptors, while the N-H group of the pyrrole is a hydrogen bond donor. These would likely appear as sharp spikes in the 2D fingerprint plot.
H···H contacts: These are typically the most abundant contacts and represent van der Waals interactions. They appear as a large, diffuse region in the center of the fingerprint plot.
C···H contacts: These also contribute to the van der Waals forces and would be visible in the fingerprint plot.
O···N, O···O, N···C, C···C, and N···N contacts: These represent closer contacts between heavier atoms and would be found closer to the diagonal of the fingerprint plot. The presence and significance of these would depend on the specific packing arrangement of the molecules in the crystal.
The table below is a template illustrating how the percentage contributions of different intermolecular contacts would be presented if the data were available.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| N···H / H···N | Data not available |
| C···H / H···C | Data not available |
| O···N / N···O | Data not available |
| O···O | Data not available |
| N···C / C···N | Data not available |
| C···C | Data not available |
| N···N | Data not available |
| O···C / C···O | Data not available |
Without experimental crystallographic data for this compound, a definitive analysis of its intermolecular contacts via Hirshfeld surfaces and 2D fingerprint plots remains speculative.
Applications in Chemical Synthesis and Advanced Scaffold Design Research
5-nitro-7H-pyrrolo[2,3-d]pyrimidine as a Versatile Synthetic Intermediate
The introduction of a nitro group at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold creates a highly valuable and versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic system and provides a functional handle for a variety of chemical transformations. This makes this compound a key starting material for the synthesis of diverse and complex molecules.
The 7H-pyrrolo[2,3-d]pyrimidine framework serves as a foundational precursor for the creation of more complex, often tricyclic, heterocyclic systems. mdpi.com The 5-nitro derivative, in particular, is a strategic starting point for building these elaborate structures. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form additional fused rings.
For instance, synthetic strategies often involve the initial construction of a substituted pyrrolo[2,3-d]pyrimidine core, which is then elaborated upon. mdpi.com While specific examples starting directly from this compound are not extensively detailed in readily available literature, the synthesis of various 5-substituted analogs highlights the importance of functionalization at this position. nih.govgoogle.com The synthesis of new heterocyclic systems like pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines demonstrates the general principle of using functionalized heterocyclic precursors to build complex fused systems through cyclization reactions. nih.gov The presence of the nitro group on the pyrrolo[2,3-d]pyrimidine core offers a reliable route for introducing a reactive amino group, thereby enabling access to a wide array of novel fused heterocyclic compounds.
As a functionalized building block, this compound is instrumental in constructing molecules with specific therapeutic functions. The nitro group itself can be a key pharmacophoric feature, or it can be transformed into other functional groups to modulate the biological activity of the final compound.
The development of potent kinase inhibitors often relies on the pyrrolo[2,3-d]pyrimidine scaffold. nih.govnih.govnih.gov For example, in the synthesis of EGFR kinase inhibitors, a nitro group was incorporated into a phenoxy substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. sci-hub.box This highlights the utility of the nitro group in the design of functionalized molecules.
Furthermore, research on 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has shown that the nature and position of substituents on the pyrrole (B145914) ring are critical for biological activity. nih.gov In these studies, various side chains were introduced at the 5-position, demonstrating that this site is a key point for modification to achieve desired therapeutic effects. nih.gov The 5-nitro derivative provides a direct entry point for such modifications, where the nitro group can be converted to an amine and then coupled with various carboxylic acids or other electrophiles to generate a library of functionalized molecules.
Principles of Pyrrolo[2,3-d]pyrimidine Scaffold Design
The design of drugs based on the pyrrolo[2,3-d]pyrimidine scaffold is a strategic endeavor in medicinal chemistry, leveraging its structural and electronic properties to achieve high affinity and selectivity for various biological targets. bldpharm.comnih.gov
Strategies for Scaffold Modification and Derivatization
Modification of the pyrrolo[2,3-d]pyrimidine scaffold is typically achieved through the introduction of substituents at several key positions, most notably at the C4, C5, and N7 positions. google.comnih.gov Common strategies include:
N-Alkylation: The nitrogen at the 7-position can be readily alkylated to introduce various substituents. This was demonstrated in the synthesis of potential inhibitors for Plasmodium falciparum kinases, where different alkyl groups were introduced at the N7 position of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov
Suzuki-Miyaura Coupling: The C5 position is often functionalized using palladium-catalyzed cross-coupling reactions. For instance, an aryl substituent was introduced at the C5 position of a 5-iodo-pyrrolo[2,3-d]pyrimidine intermediate via a Suzuki-Miyaura coupling reaction to produce potent kinase inhibitors. nih.gov
Nucleophilic Substitution: Halogenated pyrrolo[2,3-d]pyrimidines are common intermediates, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. For example, chloro derivatives can be reacted with amines like N-methyl piperazine (B1678402) or morpholine (B109124) to generate substituted pyrrolo[2,3-d]pyrimidines. researchgate.net
Mannich Reaction: This reaction has been used to introduce fluorobenzyl piperazine moieties at the C5 and C6 positions, leading to compounds with broad-spectrum antiproliferative activity. nih.gov
These synthetic strategies allow for the systematic exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core to optimize pharmacological properties.
Concepts of Isosteric Replacements and Scaffold-Hopping in Design
Isosteric and bioisosteric replacements are fundamental concepts in drug design, where an atom or a group of atoms is replaced by another with similar physical or chemical properties to enhance the compound's activity or pharmacokinetic profile. In the context of the pyrrolo[2,3-d]pyrimidine scaffold, the thieno[2,3-d]pyrimidine (B153573) ring system is a well-known bioisostere. nih.gov This substitution has been explored in the development of RET kinase inhibitors to study the effect on inhibitory activity. nih.gov
Scaffold-hopping involves a more drastic change, where the core molecular scaffold is replaced with a chemically different one while aiming to retain similar biological activity. This strategy is employed to discover novel intellectual property, improve properties, or escape from known toxicity issues. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, an isomer of the pyrrolo[2,3-d]pyrimidine system, is another example of a related heterocyclic core that has been extensively studied for its biomedical applications, including as a basis for kinase inhibitors. nih.govresearchgate.net
Influence of Substituents, including the Nitro Group, on Molecular Recognition and Design
The type and position of substituents on the pyrrolo[2,3-d]pyrimidine scaffold have a profound impact on molecular recognition and biological activity. The introduction of different functional groups can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its binding affinity to target proteins.
A structure-activity relationship (SAR) study of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives revealed that having a terminal octamide moiety at C2 and disubstitution with fluorobenzyl piperazines at C5 and C6 were key for potent antiproliferative activity. nih.gov Another study on halogenated pyrrolo[2,3-d]pyrimidine derivatives showed that the presence and position of halogen atoms significantly influenced their potency as kinase inhibitors. nih.gov
The 5-position of the scaffold is particularly critical. Shifting a substituent from the 6- to the 5-position on the pyrrolo[2,3-d]pyrimidine ring system has been shown to result in a significant change in the mechanism of enzyme inhibition. nih.gov
The nitro group at the 5-position exerts a strong influence on the scaffold's properties. As a potent electron-withdrawing group, it significantly alters the electron density of the entire heterocyclic system. This electronic perturbation can directly impact molecular recognition by changing the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the molecule and its biological target. Moreover, the nitro group serves as a valuable synthetic handle. Its reduction to an amino group allows for the introduction of a wide variety of substituents through amide bond formation, providing a powerful tool for fine-tuning the molecule's properties and optimizing its biological activity. nih.gov
Compound List
| Compound Name |
| This compound |
| Thieno[2,3-d]pyrimidine |
| Pyrido[2,3-d]pyrimidine |
| 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| N-methyl piperazine |
| Morpholine |
| RET kinase |
| EGFR kinase |
| Plasmodium falciparum |
Research Findings on Pyrrolo[2,3-d]pyrimidine Derivatives
Structure-Activity Relationship (SAR) Studies in Scaffold Optimization
The strategic placement of substituents on the this compound scaffold allows for the fine-tuning of its chemical properties. These modifications are crucial in optimizing the core structure for various applications in synthetic chemistry.
Examination of Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical reactivity of the this compound scaffold is significantly influenced by the nature and position of its substituents. The nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution while activating the pyrimidine (B1678525) ring for nucleophilic attack. This electronic modulation is a key factor in directing synthetic transformations.
For instance, the presence of different substituents on the pyrrolo[2,3-d]pyrimidine core can lead to vastly different chemical behaviors. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that the introduction of various functional groups can either enhance or diminish the reactivity of the heterocyclic system. nih.gov The interplay between electron-donating and electron-withdrawing groups can be strategically utilized to control the regioselectivity of subsequent reactions, enabling the synthesis of diverse and complex molecules.
Moreover, the substituents play a critical role in dictating the non-covalent interactions of the molecule. Halogen atoms, for example, can participate in halogen bonding, a type of interaction that has been increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov The ability to form specific interactions, such as hydrogen bonds and π-π stacking, is also heavily dependent on the substituent pattern. These interactions are fundamental to the rational design of new materials and catalysts.
Analysis of Spatial Orientation and Conformational Preferences in Scaffold Design
The three-dimensional arrangement of atoms and functional groups in a molecule is paramount to its function. In the context of scaffold design, understanding the conformational preferences of the this compound core is essential for predicting its behavior in larger, more complex structures.
Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools for elucidating the conformational landscape of these molecules. mdpi.com These studies provide insights into the low-energy conformations of the scaffold and how they are influenced by different substitution patterns. This information is critical for designing molecules with specific geometric requirements, a key aspect of creating advanced materials and catalysts with tailored properties.
Comparative Analysis with Related Fused Heterocycles in Synthetic and Design Contexts
To fully appreciate the unique properties of the this compound scaffold, it is instructive to compare it with other important fused heterocyclic systems.
Comparison with Purines (e.g., 9H-purine, 7-deazapurines)
The most direct comparison for this compound is with the purine (B94841) ring system. utah.edu Pyrrolo[2,3-d]pyrimidines are also known as 7-deazapurines because they replace the nitrogen atom at position 7 of the purine core with a carbon atom. nih.govnih.gov This seemingly minor change has profound consequences for the electronic properties and synthetic accessibility of the scaffold. nih.gov
The replacement of a nitrogen atom with a carbon atom in the five-membered ring makes the 7-deazapurine system more electron-rich than its purine counterpart. nih.gov This increased electron density can enhance π-π stacking interactions and alter the reactivity of the molecule. nih.gov Furthermore, the C7 position provides a new handle for functionalization, allowing for the introduction of a wide range of substituents that can modulate the properties of the scaffold in ways that are not possible with the purine core. nih.gov
From a synthetic standpoint, the 7-deazapurine scaffold offers distinct advantages. The presence of the C7-H bond allows for a variety of C-H activation and cross-coupling reactions, providing facile access to a diverse array of derivatives. grafiati.com In contrast, the functionalization of the purine core can often be more challenging, requiring multi-step synthetic sequences.
| Feature | 9H-Purine | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) |
| Core Structure | Fused pyrimidine and imidazole (B134444) rings. | Fused pyrimidine and pyrrole rings. mdpi.com |
| Key Difference | Contains a nitrogen atom at position 7. youtube.com | Contains a carbon atom at position 7. nih.gov |
| Electronic Nature | Generally more electron-deficient. | More electron-rich five-membered ring. nih.gov |
| Synthetic Access | Functionalization can be complex. | C7 position allows for diverse functionalization. nih.gov |
Comparison with Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines represent another important class of fused heterocycles that are isomeric to purines. In this scaffold, the imidazole ring of purine is replaced by a pyrazole (B372694) ring. This change in the five-membered ring leads to significant differences in the chemical and physical properties of the molecule.
For instance, in the design of certain kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold has demonstrated a better fit within the enzyme's active site compared to its pyrazolo[3,4-d]pyrimidine counterpart. nih.gov This highlights the subtle yet critical differences in the spatial arrangement and electronic distribution of these two heterocyclic systems.
| Feature | Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Five-membered Ring | Pyrrole | Pyrazole |
| Nitrogen Position | One nitrogen atom in the five-membered ring. | Two adjacent nitrogen atoms in the five-membered ring. |
| Scaffold Design | Often considered a superior purine isostere in certain applications. nih.gov | Can exhibit different binding modes and properties. nih.gov |
Comparison with Thieno[2,3-d]pyrimidines and Furo[2,3-d]pyrimidines
Replacing the pyrrole ring of the 7-deazapurine scaffold with other five-membered heterocycles, such as thiophene (B33073) or furan, gives rise to thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, respectively. These bioisosteric replacements can lead to significant changes in the molecule's properties. nih.gov
Furo[2,3-d]pyrimidines, on the other hand, introduce an oxygen atom into the five-membered ring. The higher electronegativity of oxygen compared to sulfur or nitrogen alters the electronic distribution within the molecule and can influence its hydrogen bonding capabilities.
The choice between these different heterocyclic cores in scaffold design depends on the specific application and the desired properties of the final molecule. Each scaffold offers a unique combination of electronic, steric, and conformational features that can be exploited by medicinal chemists and materials scientists.
| Scaffold | Five-membered Ring | Key Atom | Notable Properties |
| Pyrrolo[2,3-d]pyrimidine | Pyrrole | Nitrogen | Electron-rich, versatile C7 functionalization. nih.gov |
| Thieno[2,3-d]pyrimidine | Thiophene | Sulfur | Can influence conformation and interactions. researchgate.net |
| Furo[2,3-d]pyrimidine | Furan | Oxygen | Alters electronic distribution and hydrogen bonding. |
Q & A
Q. What are the common synthetic routes for 5-nitro-7H-pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrimidine or pyrrole precursors. Key steps include:
- Cyclization : Forming the fused pyrrolo[2,3-d]pyrimidine scaffold via acid- or base-mediated reactions (e.g., using formamidine or malononitrile in formamide at 100–150°C) .
- Nitration : Introducing the nitro group at the C5 position using nitrating agents (e.g., HNO₃/H₂SO₄). If direct nitration is challenging, intermediates like 5-bromo derivatives may undergo metal-catalyzed coupling (e.g., Suzuki-Miyaura) with nitroaryl boronic acids .
- Purification : Recrystallization from solvents like methanol or isopropanol improves yields (27–94%) .
Q. How do substituents at the C4 and C5 positions influence biological activity?
- Methodological Answer : Substituents critically modulate kinase inhibition and cellular uptake:
- C5 Nitro Group : Enhances electron-withdrawing effects, improving binding to kinase active sites (e.g., FAK inhibitors) . Evidence from anti-HIV analogs suggests nitro groups increase metabolic stability but may require prodrug strategies for bioavailability .
- C4 Modifications : Chlorine or ethyl groups at C4 enhance hydrophobic interactions in kinase pockets, as seen in FAK and EGFR inhibitors . SAR studies recommend iterative substitutions (e.g., replacing Cl with NH₂ or aryl groups) to balance potency and solubility .
Q. What analytical techniques validate the structure and purity of 5-nitro derivatives?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.7–8.3 ppm for pyrrole rings) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C₇H₅N₄O₂: calcd 177.0412, found 177.0415) .
- HPLC : Assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 5-nitro-substituted derivatives?
- Methodological Answer : Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency, while isopropanol improves nucleophilic substitution at C4 .
- Catalysis : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce nitroaryl groups .
- Temperature Control : Maintain 100–150°C during cyclization to avoid decomposition .
- Workflow Example : For 5-nitro-4-chloro derivatives, reflux in HCl/isopropanol (12–48 h) achieves 65–94% yields after recrystallization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or compound stability:
- Assay Validation : Standardize kinase assay protocols (e.g., ATP concentration, incubation time) to ensure reproducibility .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation of nitro groups, which may explain low in vivo efficacy despite high in vitro IC₅₀ .
- Orthogonal Assays : Confirm target engagement via cellular thermal shift assays (CETSA) or Western blotting for phosphorylated kinases .
Q. How can computational modeling guide the design of 5-nitro derivatives for specific targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes of nitro-substituted derivatives in FAK or EGFR active sites. Focus on hydrogen bonds with hinge regions (e.g., Glu430 in FAK) .
- QSAR Models : Correlate nitro group orientation with IC₅₀ values to prioritize derivatives with optimal steric and electronic profiles .
- MD Simulations : Assess stability of kinase-inhibitor complexes over 100 ns trajectories to identify persistent interactions .
Q. What in vivo models are suitable for evaluating 5-nitro derivatives as anticancer agents?
- Methodological Answer :
- Xenograft Models : Test efficacy in nude mice bearing FAK-overexpressing tumors (e.g., MDA-MB-231 breast cancer). Monitor tumor volume and metastasis .
- PK/PD Studies : Measure plasma half-life and tissue distribution. Nitro derivatives may require co-administration with CYP450 inhibitors to prolong exposure .
- Toxicity Screening : Assess hepatic/renal function and body weight changes to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
